molecular formula C20H22Cl2N2O4 B5081917 3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No.: B5081917
M. Wt: 425.3 g/mol
InChI Key: NBQZFASMZYWOMA-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as DCPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently activated in cancer cells and promotes cell growth and survival. This compound also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, this compound has been shown to activate the p38 MAPK pathway, which plays a role in cell death and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway. This compound has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective in inhibiting the growth and survival of various cancer cell lines at low concentrations. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dose and treatment regimen for this compound in animal models and clinical trials. Another direction is to investigate the potential of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential of this compound in other diseases, such as inflammation and autoimmune disorders.

Synthesis Methods

3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to produce 3,5-dichloro-4-methoxybenzoyl chloride. This intermediate is then reacted with N-(3-methoxy-4-(pentanoylamino)phenyl)acetamide in the presence of triethylamine to obtain this compound. The final product is purified using column chromatography.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has shown potential in scientific research as a potent inhibitor of cancer cell growth. Several studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4/c1-4-5-6-18(25)24-16-8-7-13(11-17(16)27-2)23-20(26)12-9-14(21)19(28-3)15(22)10-12/h7-11H,4-6H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQZFASMZYWOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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